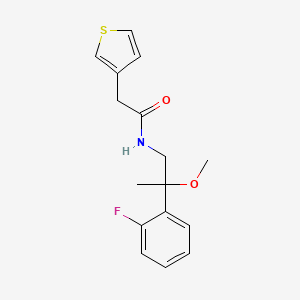

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S/c1-16(20-2,13-5-3-4-6-14(13)17)11-18-15(19)9-12-7-8-21-10-12/h3-8,10H,9,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHRYBXLNHPTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CSC=C1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 307.38 g/mol

- CAS Number : 1797559-23-9

The compound features a thiophene ring, which is known for its significance in various biological activities, alongside a fluorophenyl group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Acetamide Core : The reaction typically starts with acetic anhydride and the appropriate amine.

- Introduction of the Thiophene Group : This can be achieved through nucleophilic substitution reactions using thiophene derivatives.

- Fluorination : The incorporation of the fluorophenyl group can be performed using fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. This interaction may modulate various biochemical pathways, influencing cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting heat shock protein 90 (HSP90), a chaperone protein involved in cancer cell survival and proliferation. For instance, studies have shown that HSP90 inhibitors can lead to the degradation of oncogenic proteins, thereby reducing tumor growth .

Anti-inflammatory Effects

There is evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that certain thiophene-containing compounds can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses .

Comparative Biological Activity Table

Comparison with Similar Compounds

Structural Analogues with Thiophene Substituents

a. N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide ()

- Structural Differences: The thiophene ring is substituted at position 2 (vs. position 3 in the target compound). The acetamide nitrogen is linked to a cyanothiophene group.

- The thiophen-2-yl vs. 3-yl substitution alters steric and electronic interactions with biological targets.

b. N-(1,3-Thiazol-2-yl)-2-(2-Fluorophenyl)Acetamide ()

- Structural Differences : The thiophen-3-yl group in the target is replaced by a thiazolyl ring.

- The fluorine on the phenyl ring (shared with the target) may enhance metabolic stability compared to chlorine analogs .

Halogen-Substituted Acetamides

a. 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()

- Structural Differences: Dichlorophenyl (vs. monofluorophenyl) and thiazolyl (vs. thiophen-3-yl) groups.

- The twisted conformation between aromatic rings (79.7° in this compound) may influence binding specificity .

b. 2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide (Alachlor, )

- Structural Differences : Chloroacetamide core with diethylphenyl and methoxymethyl groups.

- Impact : Used as a herbicide, this compound’s chloro and alkoxy groups enhance reactivity toward biological nucleophiles (e.g., in plant acetyl-CoA carboxylase inhibition). The target’s fluorine and thiophene groups may reduce environmental persistence compared to chlorine .

Heterocyclic and Alkoxy Variants

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()

- Structural Differences : Benzothiazole with trifluoromethyl and methoxyphenyl groups.

- Impact : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. Benzothiazole moieties are common in anticancer and antimicrobial agents, suggesting divergent applications compared to the target’s thiophene .

b. N-(3-Fluorophenyl)-2-{[5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()

- Structural Differences : Fluorophenyl group (shared with the target) combined with a triazole-furan system.

- The triazole-furan system may confer antifungal or antiviral activity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine in the target compound may reduce toxicity and environmental persistence compared to chlorine analogs, aligning with pharmaceutical rather than agrochemical applications .

- Methoxypropyl Chain : This group likely enhances solubility and bioavailability compared to smaller alkoxy groups (e.g., methoxymethyl in alachlor) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:

- Thioether/acylation reactions : Use coupling agents like EDC or DCC for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility and reaction efficiency .

- Catalysts : Triethylamine or DMAP may be employed to facilitate reactions .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Critical Parameters : Monitor reaction progress via TLC or HPLC to optimize yield and purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl, thiophene) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what assays are recommended?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) to measure IC₅₀ values .

- Cell viability : MTT or ATP assays assess cytotoxicity in cancer/primary cell lines .

- Mechanistic studies :

- Binding affinity : Surface plasmon resonance (SPR) or ITC quantifies target interactions .

- Metabolic stability : Liver microsome assays predict pharmacokinetic profiles .

Q. How should researchers resolve contradictions in reported synthesis protocols or biological data?

- Methodological Answer :

- Cross-validation : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch) .

- Data triangulation : Compare results across orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .

- Computational modeling : DFT calculations predict reactivity or binding modes to explain discrepancies .

Q. What strategies optimize the compound’s reactivity for derivatization or prodrug development?

- Methodological Answer :

- Functional group tuning :

- Thiophene modification : Electrophilic substitution (e.g., bromination) introduces handles for click chemistry .

- Fluorophenyl group : Exploit fluorine’s electron-withdrawing effects to enhance electrophilic aromatic substitution .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during multi-step syntheses .

Data Contradiction and Stability Analysis

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.